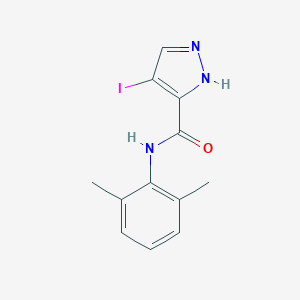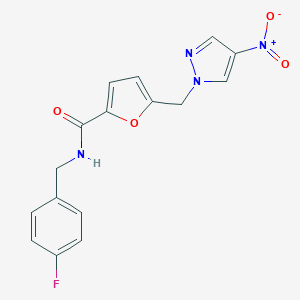![molecular formula C12H9F3N4O4 B213643 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is widely used in scientific research for its unique properties.
作用機序
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of various kinases, including BTK and ITK. BTK plays a crucial role in the activation of B-cells, while ITK is involved in the activation of T-cells. Inhibition of these kinases leads to the suppression of immune cell activation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also has anti-inflammatory effects and can suppress the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects and can enhance the function of immune cells.
実験室実験の利点と制限
One of the main advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potency as a kinase inhibitor. It has been found to be more potent than other inhibitors of BTK and ITK. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential direction is the development of new inhibitors that are more potent and selective. Another direction is the exploration of its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has potential applications in scientific research due to its unique properties. It has been found to be a potent inhibitor of various kinases and can be used in the treatment of various diseases. However, further studies are needed to explore its potential applications and limitations.
合成法
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 4-nitro-1H-pyrazole with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with N-(4-chloro-3-nitrophenyl)acetamide in the presence of a reducing agent to form the final product.
科学的研究の応用
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. This makes it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
特性
製品名 |
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
分子式 |
C12H9F3N4O4 |
分子量 |
330.22 g/mol |
IUPAC名 |
2-(4-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N4O4/c13-12(14,15)23-10-3-1-8(2-4-10)17-11(20)7-18-6-9(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
InChIキー |
CRJZDPQVALNDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
